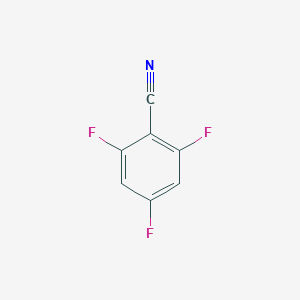
7-硝基-9H-芴-2-胺
描述
U-73343 是 U-73122 的一种无活性类似物,主要用作研究中的阴性对照。其化学结构包含 1-磷脂酰肌醇磷脂二酯酶或磷脂酶 C (PLC) 抑制剂基序。 与积极抑制 PLC 和 5-脂氧合酶 (5-LO) 的 U-73122 不同,U-73343 缺乏这些抑制效果 .
科学研究应用
U-73343 在各种科学学科中都有应用:
化学: 用作涉及 PLC 和脂质信号通路的研究中的阴性对照。
生物学: 能够研究由 PLC 和下游效应物介导的细胞反应。
医学: 提供与 PLC 抑制相关的药物靶标的见解。
工业: 虽然没有直接用于工业,但其研究有助于药物开发和理解细胞过程。
准备方法
合成路线:: U-73343 可以使用已建立的方法合成。 具体的合成路线在文献中没有广泛记录。研究人员通常通过修饰 U-73122 或相关化合物来获得 U-73343。
工业生产:: 由于 U-73343 主要用于研究,因此没有进行工业生产。相反,它可以从专门供应商处购买。
化学反应分析
反应性:: U-73343 不会积极参与化学反应。其主要目的是用作阴性对照,使研究人员能够在没有混杂效应的情况下评估 PLC 和相关途径的参与。
常用试剂和条件:: 由于 U-73343 是惰性的,因此它不会进行特定的反应。 在标准实验室条件下处理它是必不可少的,避免接触水分和极端温度。
作用机制
U-73343 的机制涉及阻断 PLC 的活化,从而破坏下游信号级联反应。 它充当质子载体,独立于刺激剂影响酸分泌 .
相似化合物的比较
U-73343 因其作为阴性对照的独特作用而脱颖而出。类似的化合物包括 U-73122(活性 PLC 抑制剂)及其相关类似物。
属性
IUPAC Name |
7-nitro-9H-fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMROTSXJSMTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153259 | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-32-0 | |
| Record name | 7-Nitro-9H-fluoren-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-7-nitrofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoren-2-amine, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-nitrofluorene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-7-nitrofluorene a useful probe in studying solvation dynamics?
A1: 2-Amino-7-nitrofluorene belongs to a class of compounds called "push-pull" molecules. These molecules possess electron-donating and electron-withdrawing groups on opposite ends of their structure. This leads to a significant change in dipole moment upon excitation to the excited singlet (S1) state. [] This large change in dipole moment makes 2-amino-7-nitrofluorene highly sensitive to its surrounding solvent environment, allowing researchers to track solvation dynamics through changes in its fluorescence behavior. [, , ]
Q2: What is the "red-edge effect" (REE) and how is it related to 2-amino-7-nitrofluorene?
A2: The red-edge effect refers to the red shift observed in the fluorescence emission spectrum of a fluorophore when excited at longer wavelengths. This effect is commonly observed in constrained environments like micelles or viscous solutions. Studies have shown that 2-amino-7-nitrofluorene exhibits REE in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hexafluorophosphate. [, ] This suggests that the molecule experiences heterogeneous local environments within the RTIL, which remain relatively static during the excited state lifetime of the probe. [, ]
Q3: How does the solvent environment influence the excited state dynamics of 2-amino-7-nitrofluorene?
A3: The excited state dynamics of 2-amino-7-nitrofluorene are greatly affected by the solvent environment. Research using femtosecond transient absorption spectroscopy reveals that in polar solvents like acetonitrile and DMSO, the molecule undergoes two primary relaxation processes following excitation: dipolar solvation and conformational relaxation. [] The conformational relaxation involves twisting of the nitro group to an orthogonal configuration relative to the aromatic plane, a motion shown to be friction-dependent. [] Additionally, studies have observed oscillatory behavior in the dynamic Stokes shift of stimulated emission in acetonitrile, indicating a structured solvent response to the molecule's excited state. [, ]
Q4: What unique structural features of 2-amino-7-nitrofluorene contribute to its interesting photophysical properties?
A4: The unique photophysical properties of 2-amino-7-nitrofluorene arise from the interplay between its structural features and electronic distribution. The amino group acts as an electron donor, while the nitro group acts as an electron acceptor. This "push-pull" configuration leads to a significant intramolecular charge transfer upon excitation, resulting in a large change in dipole moment. [, ] This charge transfer process is also believed to influence the twisting motion of the nitro group, as observed in various solvents. [] Additionally, the planar, rigid structure of the fluorene moiety contributes to its fluorescence properties and makes it a suitable candidate for studying solvation dynamics and molecular interactions. [, , ]
Q5: What computational chemistry methods have been used to study 2-amino-7-nitrofluorene?
A5: While the provided research papers primarily focus on experimental techniques, they allude to the use of computational chemistry methods. For instance, understanding the structural changes during excited state dynamics likely involves quantum chemical calculations. [] Additionally, simulating the behavior of 2-amino-7-nitrofluorene in various solvents, like its interactions with RTILs, would require molecular dynamics simulations. [, ] These computational approaches can provide valuable insights into the molecule's electronic structure, solvation dynamics, and spectroscopic properties, complementing experimental observations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


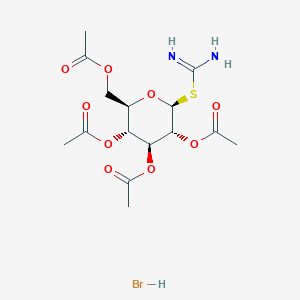

![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate](/img/structure/B16343.png)

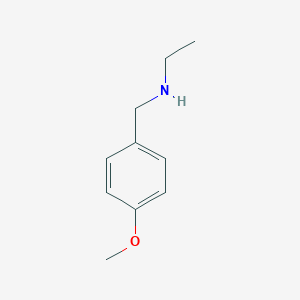


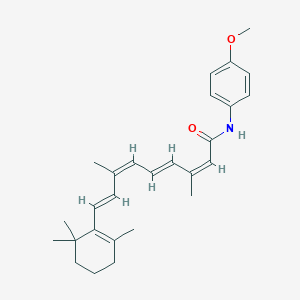
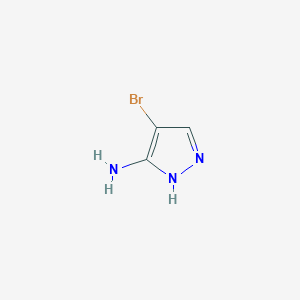
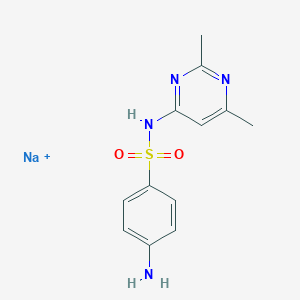
![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
